molecular formula C10H13N5O3 B1669437 Cordycepin CAS No. 73-03-0

Cordycepin

Cat. No.: B1669437
CAS No.: 73-03-0
M. Wt: 251.24 g/mol
InChI Key: OFEZSBMBBKLLBJ-UHFFFAOYSA-N
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Description

. It has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

3’-Deoxyadenosine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Cordycepin, a nucleoside analog derived from the fungus Cordyceps, has been found to interact with several key targets in the cell. These targets include catalase (CAT) , CREB binding protein (CREBBP) , epidermal growth factor (EGF) , and E1A binding protein P300 (EP300) . These proteins play crucial roles in various cellular processes, including signal transduction, gene expression, and cell proliferation .

Mode of Action

This compound exerts its effects by interacting with these targets and modulating their activity. For instance, it has been found to inhibit the PI3K/mTOR/AKT and ERK signaling pathways, while activating AMPK . This leads to a reduction in cell proliferation and migration, as well as a decrease in inflammation . Furthermore, this compound’s structural similarity to adenosine allows it to interfere with RNA synthesis, leading to premature termination of transcription .

Biochemical Pathways

This compound affects several biochemical pathways. It consistently reduces PI3K/mTOR/AKT and ERK signaling, leading to decreased cell survival and proliferation . It also activates AMPK, a key regulator of cellular energy homeostasis . The effects of this compound on other kinases such as p38 and jun are variable, suggesting these are cell-specific responses .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound directly influence its bioavailability and therapeutic levels . Understanding these pharmacokinetic properties is crucial for optimizing its effectiveness in clinical settings .

Result of Action

This compound has a wide range of molecular and cellular effects. It can induce apoptosis, resist cell cycle progression, and cause DNA damage in cancer cells, thereby controlling cancer cell growth . It can also induce autophagy and modulate the immune system . Furthermore, this compound inhibits tumor metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fungus Cordyceps, from which this compound is derived, has been found to thrive in specific environmental conditions, and these conditions could potentially affect the production and potency of this compound

Safety and Hazards

Cordycepin is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . This compound can slow blood clotting, posing a risk for individuals with bleeding disorders or those about to undergo surgery . Overconsumption could lead to side effects like diarrhea, dry mouth, and nausea .

Future Directions

Cordycepin has displayed cytotoxicity against some leukemic cell lines in vitro . Additionally, this compound has been shown to display an effect in some types of other cancers, such as lung, renal, colon, and breast cancer . This compound has been found to produce rapid, robust imipramine-like antidepressant effects in animal models of depression, and these effects, similarly to those of imipramine, are dependent on enhancement of AMPA receptor signaling . These findings suggest that this compound has excellent potential as a lead for drug development, especially for age-related diseases .

Biochemical Analysis

Biochemical Properties

Cordycepin is similar to adenosine, and some enzymes cannot discriminate between the two . It can participate in certain biochemical reactions, such as triggering the premature termination of mRNA synthesis . By acting as an adenosine analog, this compound was found to be the most potent molecular circadian clock resetter out of several screened compounds .

Cellular Effects

This compound has displayed cytotoxicity against some leukemic cell lines in vitro . It has also shown effects in other types of cancers, such as lung, renal, colon, and breast cancer . This compound has been shown to reduce viable A549 lung cancer cell populations by 50% . It has also been found to produce rapid, robust antidepressant effects in animal models of depression .

Molecular Mechanism

This compound is an activator of adenosine receptors . It enhances human immunity, promotes anti-inflammatory processes, inhibits RNA virus reproduction, and protects against brain, lung, liver, heart, and kidney damage . The main pathway of this compound biosynthesis involves the phosphorylation of adenosine to 3′-AMP by nucleotide kinase (Cns3), then dephosphorylation to 2′-C-3′-dA by phosphohydrolase (Cns2), and this compound is finally produced by oxidoreductase (Cns1) .

Temporal Effects in Laboratory Settings

This compound has been found to produce rapid and robust antidepressant effects, which were significantly faster and stronger than imipramine, after 45 minutes in tail suspension and forced swim tests . This antidepressant effect remained after 5 days of treatment with this compound .

Dosage Effects in Animal Models

In animal studies, this compound has shown many potential therapeutic effects, including the reduction of tumor growth, repression of pain and inflammation, protecting brain function, improvement of respiratory and cardiac conditions, and amelioration of metabolic disorders .

Metabolic Pathways

The main pathway of this compound biosynthesis is clear. Adenosine is phosphorylated to 3′-AMP by nucleotide kinase (Cns3), then dephosphorylated to 2′-C-3′-dA by phosphohydrolase (Cns2), and this compound is finally produced by oxidoreductase (Cns1) .

Transport and Distribution

This compound, as an activator of adenosine receptors, can enhance human immunity, promote anti-inflammatory processes, inhibit RNA virus reproduction, protect against brain, lung, liver, heart, and kidney damage, and ameliorate lung-fibrosis in clinical and animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxyadenosine typically involves the selective deoxygenation of adenosine at the 3’ position. One common method includes the use of reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3’-Deoxyadenosine often employs biotechnological approaches, utilizing microbial fermentation processes. The fungus Cordyceps militaris is cultured under controlled conditions to produce the compound in large quantities. This method is preferred due to its cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxyadenosine is unique due to its specific deoxygenation at the 3’ position, which imparts distinct biological activities compared to other nucleoside analogs. Its ability to interfere with RNA synthesis and its broad spectrum of biological effects make it a valuable compound in scientific research and therapeutic applications .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEZSBMBBKLLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859090
Record name 9-(3-Deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73-03-0
Record name Cordycepin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cordycepin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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